molecular formula C8H8OS B12575009 6,7-Dihydro-2-benzothiophen-4(5H)-one CAS No. 194471-55-1

6,7-Dihydro-2-benzothiophen-4(5H)-one

Cat. No.: B12575009
CAS No.: 194471-55-1
M. Wt: 152.22 g/mol
InChI Key: MLMGMSCPGWNJLN-UHFFFAOYSA-N
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Description

6,7-Dihydro-2-benzothiophen-4(5H)-one represents a novel and privileged chemical scaffold in medicinal chemistry, primarily recognized for its role in the development of selective ligands for the GABA-A receptor . This core structure has been identified as a novel class of GABA-A α5 receptor inverse agonists . Researchers have leveraged this scaffold to develop compounds, such as 6,6-dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one, that exhibit high binding affinity and functional selectivity for the α5 receptor subtype over α1, α2, and α3 subtypes . This selectivity is of significant research value because non-selective inverse agonists at the benzodiazepine binding site, while enhancing cognitive performance in animal models, are associated with prohibitive anxiogenic and convulsant side effects . Consequently, α5-subtype-selective inverse agonists based on this scaffold are investigated as potential candidates for enhancing cognition and treating cognitive disorders without the side effects of earlier non-selective compounds . The this compound core is, therefore, a critical intermediate for researchers exploring new therapeutic avenues in neuroscience and central nervous system (CNS) drug discovery. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

194471-55-1

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

6,7-dihydro-5H-2-benzothiophen-4-one

InChI

InChI=1S/C8H8OS/c9-8-3-1-2-6-4-10-5-7(6)8/h4-5H,1-3H2

InChI Key

MLMGMSCPGWNJLN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CSC=C2C(=O)C1

Origin of Product

United States

Preparation Methods

The synthesis of 6,7-Dihydro-2-benzothiophen-4(5H)-one typically involves cyclization reactions starting from appropriate precursors. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzothiophene core. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

6,7-Dihydro-2-benzothiophen-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to dihydro derivatives.

Scientific Research Applications

6,7-Dihydro-2-benzothiophen-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2-benzothiophen-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a GABA-A alpha5 receptor inverse agonist, which means it binds to this receptor and induces a pharmacological response opposite to that of an agonist . This interaction can modulate neurotransmitter activity in the brain, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 6,7-dihydro-2-benzothiophen-4(5H)-one derivatives are compared below with other GABAA α5-targeting compounds, including both inverse agonists and positive allosteric modulators (PAMs).

Table 1: Comparative Analysis of GABAA α5-Targeting Compounds

Compound Name Structure/Modifications Receptor Selectivity (Ki or EC50) Functional Activity Cognitive Effects Key Findings
This compound Core scaffold with thiophene and ketone α5 > α1/α2/α3 (13-fold selectivity) Inverse agonist Enhanced cognition in young rats No proconvulsant activity
TB21007 (Compound 43) 6,6-dimethyl, thiazol-2-yl, hydroxyethyl α5 Ki = 1.6 nM; α1 Ki = 20 nM Full inverse agonist Improved memory in radial arm maze (young rats) α5-selective at subnanomolar concentrations
Compound 44 3-(3-hydroxypropyl)thio, thiazol-2-yl α5 PAM (EC50 = 100 nM) Positive allosteric modulator Improved memory in aged rats Effective via systemic administration
Compound 6 Methyl 3,5-diphenylpyridazine-4-carboxylate α5 PAM (EC50 = 300 nM) Positive allosteric modulator Radial arm maze improvement (aged rats) Brain-penetrant with hippocampal receptor occupancy
AC-3933 Naphthyridene derivative α5 inverse agonist Inverse agonist Preclinical cognitive enhancement Less selective than thiophenes
2-Acetyl-6,7-dihydrobenzothiophen-4(5H)-one Acetyl substitution at C2 Unknown (structural analog) Not reported Not reported Commercial availability

Key Structural and Functional Comparisons

Receptor Selectivity :

  • The this compound scaffold exhibits intrinsic α5 selectivity due to its planar thiophene ring and hydrophobic substituents (e.g., 6,6-dimethyl groups), which optimize interactions with α5-specific binding pockets . In contrast, AC-3933 (a naphthyridene) shows weaker subtype selectivity .
  • TB21007 achieves 13-fold α5 selectivity over α1 receptors but loses selectivity at higher concentrations due to its high potency across subtypes .

Functional Activity :

  • Inverse agonists like TB21007 reduce tonic inhibition in hippocampal neurons, enhancing synaptic plasticity in young animals . Conversely, PAMs (e.g., Compound 44 ) potentiate GABAergic inhibition, counteracting hyperexcitability in aged brains with memory impairment .

Therapeutic Applications :

  • Inverse agonists are effective in young, healthy models but fail in aged rats with hyperactive hippocampal networks .
  • PAMs like Compound 6 show efficacy in aged rats, aligning with the hypothesis that age-related cognitive decline involves excessive hippocampal activity .

Safety Profiles: Derivatives of this compound lack proconvulsant effects at therapeutic doses, a critical advantage over non-selective GABAA inverse agonists .

Contradictions and Limitations

  • While TB21007 improves memory in young rats, its narrow α5 selectivity window limits clinical utility .
  • Evidence conflicts on the role of α5 modulation: inverse agonists benefit young animals, whereas PAMs are superior in aged models, suggesting context-dependent mechanisms .

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